

# Muvalaplin Clinical Trial Safety and Pharmacokinetics Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Muvalaplin

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The table below summarizes key findings from clinical trials regarding **muvalaplin**'s safety and behavior in the body.

Trial Phase	Key Safety Findings	Pharmacokinetic (PK) Data	Reported Hepatic Safety Monitoring
Phase 1 [1] [2]	No tolerability concerns or clinically significant adverse effects; majority of adverse events were mild and transient [1] [2].	Half-life ranged from <b>70 to 414 hours</b> , increasing with dose (30 mg to 500 mg) [1] [2].	No clinically significant changes in liver function tests (e.g., ALT, AST) were reported [1] [2].
Phase 2 (KRAKEN) [3] [4] [5]	Well tolerated; adverse event rates similar to placebo; <b>one case</b> of transient, asymptomatic ALT elevation >10x ULN at 240 mg dose [6] [3] [4].	Not a primary focus of reported results.	The single case of elevated liver enzymes was reported as resolving without intervention [6].

## Frequently Asked Questions for Researchers

**Q1: Why is there no specific dosing guidance for hepatic impairment?** Formal pharmacokinetic studies in patients with clinically defined hepatic impairment (e.g., Child-Pugh Class A, B, or C) are a standard part of drug development but are often conducted after initial efficacy is established in Phase 2 trials. The absence of public data suggests these studies are likely pending or underway.

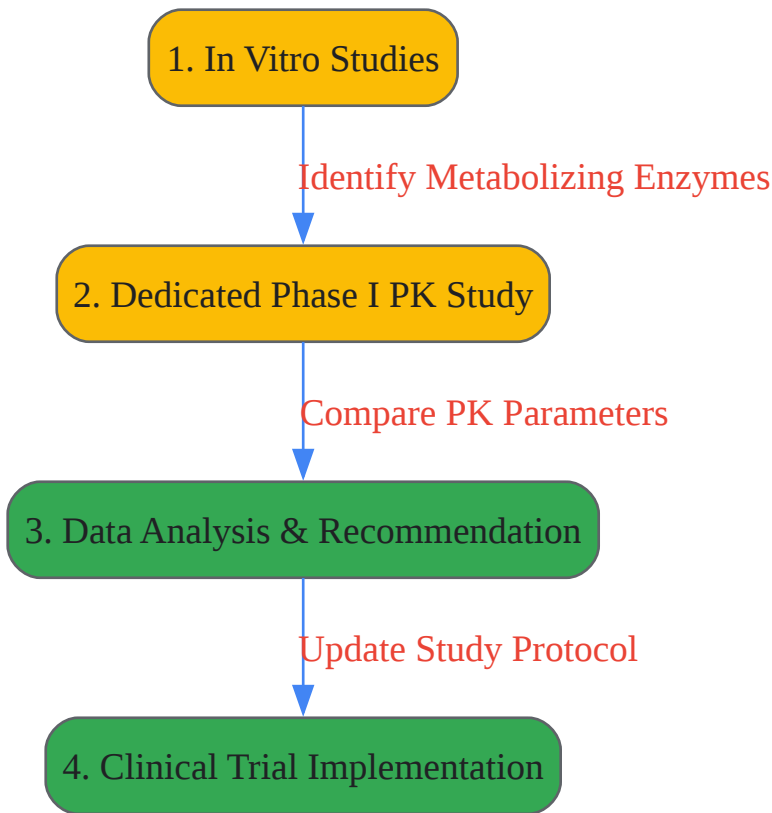
**Q2: What are the key considerations for designing experiments involving hepatic impairment?**

- **Mechanism of Metabolism:** The specific enzymes involved in **muvalaplin's** metabolism have not been detailed in the available literature. Identifying these is crucial for anticipating potential interactions and changes in impairment.
- **Protein Binding:** The drug's level of plasma protein binding can influence its clearance in liver disease. This data is not currently available.
- **Trial Design:** Dedicated hepatic impairment studies compare the drug's pharmacokinetics in impaired patients against matched healthy controls to determine the need for dose adjustment.

**Q3: Based on current data, what should be monitored?** Despite the lack of specific guidance, the case of elevated ALT in Phase 2 suggests that **robust monitoring of standard liver function tests (ALT, AST, ALP, Bilirubin)** is essential in any ongoing or future clinical trials.

## Proposed Experimental Workflow for Hepatic Impairment Dosing

For research and development purposes, the following workflow outlines the key stages to establish dosing in hepatic impairment.



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## Recommendations for Troubleshooting and Information Gathering

- **Monitor Clinical Trial Registries:** For the most current status of planned or ongoing studies, check registries like **ClinicalTrials.gov** and search for "**muvalaplin**." Look for specific protocol titles related to "hepatic impairment" or "pharmacokinetics."
- **Consult Regulatory Documents:** If the drug advances towards a New Drug Application (NDA), review the subsequent **FDA or EMA assessment reports**, which often contain detailed analyses of dedicated hepatic impairment studies.
- **Design Conservative Protocols:** In the absence of data, assume that hepatic impairment could alter **muvalaplin**'s exposure. Pre-clinical study designs should include stringent safety monitoring and potentially consider lower starting doses in this population, with dose titration based on tolerance.

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[<https://www.smolecule.com/products/b12873764#muvalaplin-hepatic-impairment-dosing-adjustment>]

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**Address:** Ontario, CA 91761, United States

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